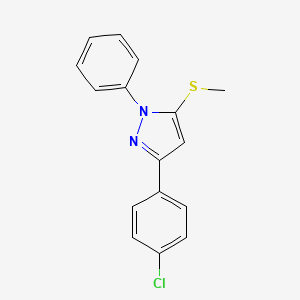
Orthochrome T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthochrome T is a dye used primarily in the field of photography for color sensitizing photographic plates. It is known for its ability to increase the optical sensitivity of photographic materials beyond their native blue sensitivity, allowing for a more accurate representation of colors in black and white photography .
Méthodes De Préparation
Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Orthochrome T undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This can reverse the effects of oxidation.
Substitution: This involves replacing one functional group in the dye molecule with another, potentially altering its sensitizing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but generally involve modified dye molecules with altered optical properties .
Applications De Recherche Scientifique
Orthochrome T has a wide range of applications in scientific research:
Chemistry: Used in the study of photochemical reactions and as a sensitizing agent in various experiments.
Biology: Employed in imaging techniques to enhance the contrast of biological samples.
Medicine: Utilized in diagnostic imaging to improve the clarity of images.
Industry: Applied in the production of photographic films and plates, as well as in the development of new imaging technologies
Mécanisme D'action
The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .
Comparaison Avec Des Composés Similaires
Orthochrome T is unique in its ability to sensitively render colors in black and white photography. Similar compounds include:
Pinaverdol: Another dye used for color sensitizing.
Pinachrome: Known for its use in photographic applications.
Homocol: Used in similar contexts but with different sensitizing properties.
This compound stands out due to its specific absorption characteristics and its effectiveness in enhancing the optical sensitivity of photographic plates.
Propriétés
Numéro CAS |
6270-81-1 |
|---|---|
Formule moléculaire |
C25H27IN2 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide |
InChI |
InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SBUADOFQIFVSEJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
SMILES isomérique |
CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-] |
SMILES canonique |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Key on ui other cas no. |
6270-81-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)

![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)

![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)


